molecular formula C10H22OS B156967 Diamyl sulfoxide CAS No. 1986-90-9

Diamyl sulfoxide

Cat. No.: B156967
CAS No.: 1986-90-9
M. Wt: 190.35 g/mol
InChI Key: LAAFGFCPKSXKEM-UHFFFAOYSA-N
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Description

Diamyl sulfoxide is an organic compound that belongs to the class of sulfoxides Sulfoxides are characterized by a sulfur atom bonded to two carbon atoms and an oxygen atom this compound, specifically, has two pentyl groups attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diamyl sulfoxide can be synthesized through the oxidation of dipentyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as titanium dioxide. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of dipentyl sulfoxide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of environmentally friendly oxidants, such as molecular oxygen, is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Diamyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of dipentyl sulfoxide can lead to the formation of dipentyl sulfone.

    Reduction: Reduction of dipentyl sulfoxide can revert it back to dipentyl sulfide.

    Substitution: The sulfoxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Dipentyl sulfone.

    Reduction: Dipentyl sulfide.

    Substitution: Depending on the nucleophile, various substituted sulfoxides can be formed.

Scientific Research Applications

Diamyl sulfoxide has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which dipentyl sulfoxide exerts its effects involves its ability to interact with various molecular targets. The sulfoxide group can form hydrogen bonds and interact with polar and nonpolar regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different molecular size and polarity.

    Diphenyl sulfoxide: Another sulfoxide with aromatic groups instead of alkyl groups, leading to different reactivity and applications.

    Methyl phenyl sulfoxide: Combines both alkyl and aromatic characteristics, offering a unique set of properties.

Uniqueness of Dipentyl Sulfoxide

Diamyl sulfoxide stands out due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is desired .

Properties

IUPAC Name

1-pentylsulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OS/c1-3-5-7-9-12(11)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAFGFCPKSXKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173616
Record name Pentyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986-90-9
Record name 1,1′-Sulfinylbis[pentane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diamyl sulfoxide

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